molecular formula C10H6ClNO2 B073901 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione CAS No. 1204-35-9

1-(3-chlorophenyl)-1H-pyrrole-2,5-dione

Cat. No. B073901
CAS RN: 1204-35-9
M. Wt: 207.61 g/mol
InChI Key: QDEQBRUNBFJJPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related pyrrolo[3,4-c]pyrrole-1,4-dione derivatives involves palladium-catalyzed Suzuki coupling reactions, among other methods. These approaches yield polymers with high molecular weights, demonstrating strong fluorescence and solubility in common organic solvents. This indicates the potential for adjusting the synthetic route to obtain "1-(3-chlorophenyl)-1H-pyrrole-2,5-dione" with desirable properties for specific applications (Zhang & Tieke, 2008).

Molecular Structure Analysis

Studies on related compounds have shown complex molecular structures featuring several rigid rings connected by single bonds. These structures often include intramolecular hydrogen bonds, indicating the possibility of similar interactions in "1-(3-chlorophenyl)-1H-pyrrole-2,5-dione". Such detailed understanding aids in predicting the reactivity and interactions of the compound (Ratajczak-Sitarz et al., 1990).

Chemical Reactions and Properties

"1-(3-chlorophenyl)-1H-pyrrole-2,5-dione" derivatives exhibit various chemical reactions, including potential as corrosion inhibitors for carbon steel in acidic media. These reactions are primarily governed by chemisorption processes on metal surfaces, indicating the compound's utility in protective coatings (Zarrouk et al., 2015).

Physical Properties Analysis

Compounds with pyrrolo[3,4-c]pyrrole-1,4-dione structure exhibit high solubility in organic solvents and strong fluorescence. These properties suggest that "1-(3-chlorophenyl)-1H-pyrrole-2,5-dione" might also share similar characteristics, making it suitable for applications in photoluminescent materials and organic electronics (Beyerlein & Tieke, 2000).

Chemical Properties Analysis

The chemical behavior, such as the antibacterial efficacy against various bacteria strains, has been explored for related compounds. This suggests potential applications in the development of new antibacterial agents, indicating the versatile chemical properties that "1-(3-chlorophenyl)-1H-pyrrole-2,5-dione" might exhibit (Sheikh et al., 2009).

Scientific Research Applications

  • Corrosion Inhibition : A study by Zarrouk et al. (2015) in "Corrosion Science" explored derivatives of 1H-pyrrole-2,5-dione as inhibitors of carbon steel corrosion in acidic media. The derivatives exhibited good corrosion inhibition efficiency, increased with concentration, and involved chemisorption on the steel surface. This study suggests potential applications in protecting materials from corrosion (Zarrouk et al., 2015).

  • Medical Research : Moon et al. (2010) in "Bioorganic & Medicinal Chemistry Letters" synthesized derivatives of 1H-pyrrole-2,5-dione and evaluated them for their ability to inhibit PGE(2) production in macrophage cells. One derivative, in particular, showed strong inhibitory activity, indicating potential for medical applications in inflammation or pain management (Moon et al., 2010).

  • Photoluminescent Materials : Beyerlein and Tieke (2000) in "Macromolecular Rapid Communications" synthesized conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and phenylene units. These polymers showed strong photoluminescence, indicating potential applications in electronic and photonic devices (Beyerlein & Tieke, 2000).

  • Pigment and Dye Industry : Fujii et al. (2002) in "Analytical Sciences" studied the crystal structure of 2,5-bis-(3,5-dimethylbenzyl)-3,6-dinaphthalen-2-yl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione, a compound related to 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione. Such compounds have applications as pigments, suggesting potential use in the dye and pigment industry (Fujii et al., 2002).

  • Organic Electronics : Guo et al. (2014) in "Polymer Chemistry" utilized Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1,3-DPP) as a building block in copolymers for organic thin film transistors. The polymers exhibited promising charge transport performance, indicating applications in organic electronics (Guo, Sun, & Li, 2014).

Safety And Hazards

This would involve assessing the compound’s toxicity and any potential hazards associated with its use.


Future Directions

This would involve discussing potential areas for future research, such as new synthetic methods, potential applications, or further studies into its mechanism of action.


properties

IUPAC Name

1-(3-chlorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEQBRUNBFJJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30923379
Record name 1-(3-Chlorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-1H-pyrrole-2,5-dione

CAS RN

1204-35-9
Record name 1204-35-9
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Record name 1-(3-Chlorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KH Lam - 2022 - theses.lib.polyu.edu.hk
Antimicrobial resistance (AMR) is a hot topic nowadays. The development of AMR is escalating expeditiously and has provoked serious health issues worldwide. Hence, it is of utmost …
Number of citations: 0 theses.lib.polyu.edu.hk

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